Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative featuring an allylamino substituent at position 2 and an ethyl ester group at position 4 of the thiazole ring. Thiazole derivatives are widely explored in medicinal chemistry due to their bioisosteric properties and versatility in drug design.
Properties
IUPAC Name |
ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-3-5-10-9-11-7(6-14-9)8(12)13-4-2/h3,6H,1,4-5H2,2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGIVCNFWXBOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-1,3-thiazole-4-carboxylate with prop-2-en-1-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the prop-2-en-1-ylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The prop-2-en-1-ylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The compound belongs to a class of ethyl 2-amino-1,3-thiazole-4-carboxylates, where the amino group at position 2 is modified with various substituents. Key analogs include:
Key Observations :
- In contrast, aromatic substituents (e.g., phenyl, fluorophenyl) enhance π-π stacking interactions, influencing solubility and binding affinity in biological systems .
- Electronic Properties : Electron-withdrawing groups (e.g., -F, -Cl) increase the electrophilicity of the thiazole ring, while electron-donating groups (e.g., -OCH₃) may stabilize resonance structures .
Physicochemical Properties
- Solubility: Allylamino substituents may improve aqueous solubility compared to bulkier aromatic groups, though experimental data are lacking.
- Melting Points: Aromatic derivatives (e.g., ) generally exhibit higher melting points (>100°C) due to stronger intermolecular interactions, whereas alkylamino derivatives likely have lower melting points .
Biological Activity
Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₉H₁₂N₂O₂S
- CAS Number : 7171906
- Molecular Weight : 200.26 g/mol
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases and proteases, which are critical in cellular signaling and cancer progression. For instance, it has shown micromolar inhibition against the HSET (KIFC1) protein, which is involved in mitotic processes in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that this thiazole derivative possesses antibacterial and antifungal properties. It has demonstrated efficacy against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant antimicrobial potential .
Anticancer Activity
Research has highlighted the role of this compound in cancer therapy:
- Cell Cycle Disruption : By inhibiting HSET, the compound induces multipolar spindle formation in cancer cells, leading to cell death through aberrant mitotic processes .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | HSET (KIFC1) | Micromolar | Induces multipolarity |
Antimicrobial Activity
The compound's antimicrobial properties have been explored through various assays:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 16.69 |
These results indicate that the compound is particularly effective against certain bacterial strains while also exhibiting antifungal activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited HSET activity in centrosome-amplified cancer cells, leading to increased multipolarity and subsequent cell death .
- Structure-Activity Relationship (SAR) : Modifications to the compound's structure were shown to significantly affect its potency. For instance, altering the ethyl group on the thiazole resulted in a dramatic decrease in inhibitory activity .
- Pharmacokinetics : The stability of the compound in biological systems was assessed through plasma stability assays, indicating a half-life suitable for further therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
